molecular formula C10H11N3O B13534573 1-(Oxetan-3-yl)-1h-indazol-6-amine

1-(Oxetan-3-yl)-1h-indazol-6-amine

Katalognummer: B13534573
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: FCSHBHQPOAIWPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxetan-3-yl)-1h-indazol-6-amine is a compound that features an oxetane ring attached to an indazole core. This unique structure combines the properties of both oxetanes and indazoles, making it an interesting subject for scientific research and industrial applications. The oxetane ring is known for its high ring strain and reactivity, while the indazole core is a common motif in medicinal chemistry due to its biological activity.

Vorbereitungsmethoden

The synthesis of 1-(Oxetan-3-yl)-1h-indazol-6-amine typically involves the formation of the oxetane ring followed by the attachment of the indazole moiety. One common method for synthesizing oxetane rings is through the epoxide opening with trimethyloxosulfonium ylide . This method involves the initial formation of an epoxide from a carbonyl compound, followed by ring opening to form the oxetane. The indazole core can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction .

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Analyse Chemischer Reaktionen

1-(Oxetan-3-yl)-1h-indazol-6-amine can undergo a variety of chemical reactions due to the reactive nature of the oxetane ring and the indazole core. Common reactions include:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of diols or other oxygenated compounds, while reduction of the indazole core can yield various reduced indazole derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Oxetan-3-yl)-1h-indazol-6-amine has a wide range of applications in scientific research due to its unique structure and reactivity. Some of the key areas of research include:

Wirkmechanismus

The mechanism of action of 1-(Oxetan-3-yl)-1h-indazol-6-amine is largely dependent on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a hydrogen bond acceptor, while the indazole core can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Oxetan-3-yl)-1h-indazol-6-amine can be compared with other compounds that feature oxetane or indazole moieties. Some similar compounds include:

    1-(Oxetan-3-yl)piperazine: This compound features an oxetane ring attached to a piperazine core.

    2-(Oxetan-3-yl)benzimidazole: This compound features an oxetane ring attached to a benzimidazole core.

    3-(Oxetan-3-yl)pyrazole: This compound features an oxetane ring attached to a pyrazole core.

The uniqueness of this compound lies in the combination of the oxetane ring and the indazole core, which imparts unique reactivity and biological activity to the compound.

Eigenschaften

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

1-(oxetan-3-yl)indazol-6-amine

InChI

InChI=1S/C10H11N3O/c11-8-2-1-7-4-12-13(10(7)3-8)9-5-14-6-9/h1-4,9H,5-6,11H2

InChI-Schlüssel

FCSHBHQPOAIWPL-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)N2C3=C(C=CC(=C3)N)C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.